Validated Crystallographic Binding Mode versus Non-Validated In-Class Analogs
The target compound possesses an experimentally determined, high-resolution (1.55 Å) X-ray crystallographic binding pose within the Aar2/Prp8 RNaseH-like domain complex, a key spliceosomal assembly [1]. In contrast, closely related derivatives, such as 2-{[4-(4-chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one or 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone, lack any publicly deposited structural data in this or related systems, making their binding modes purely speculative .
| Evidence Dimension | Availability of validated crystallographic binding pose for the Aar2/Prp8 RNaseH complex |
|---|---|
| Target Compound Data | 1 validated binding pose (PDB 7FOY); Resolution: 1.55 Å; R-Value Free: 0.251, R-Value Work: 0.209 [1] |
| Comparator Or Baseline | Any closely related 1,2,4-triazole-thioether-phenylethanone analog without deposited crystal structures in this system (e.g., halogenated phenyl, quinoline, or furan-substituted derivatives) |
| Quantified Difference | One validated binding pose versus zero validated binding poses for any comparator identified in the primary literature |
| Conditions | Crystallographic fragment screening (CFS) using the F2X-Universal Library against the Saccharomyces cerevisiae Aar2/Prp8 RNaseH-like domain complex |
Why This Matters
A confirmed binding mode is the critical foundation for structure-guided optimization; without it, rational modification of a fragment hit is severely compromised.
- [1] RCSB Protein Data Bank. (2022). 7FOY: PanDDA analysis group deposition -- Aar2/RNaseH in complex with fragment P08E10. Resolution 1.55 Å. R-Value Free: 0.251, R-Value Work: 0.209. View Source
